4-[(3-Chlorophenyl)sulfonyl]piperidine
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-9-2-1-3-11(8-9)16(14,15)10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFKNMOVZKICLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Piperidine, a secondary amine, undergoes nucleophilic attack on the electrophilic sulfur atom of 3-chlorobenzenesulfonyl chloride. The base (e.g., sodium carbonate) neutralizes HCl byproducts, shifting the equilibrium toward product formation. A typical procedure involves:
-
Reagent Setup : Piperidine (1.0 eq) is dissolved in dichloromethane (DCM) or water.
-
Sulfonyl Chloride Addition : 3-Chlorobenzenesulfonyl chloride (1.1 eq) is added dropwise at 0–5°C.
-
Base Introduction : Aqueous Na₂CO₃ (15% w/v) is introduced to maintain pH 9–10.
-
Stirring and Isolation : The mixture is stirred at room temperature for 3–6 hours, followed by extraction with DCM and evaporation to yield the crude product.
Key Data :
Purification and Characterization
The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Characterization includes:
-
IR Spectroscopy : Peaks at 1160 cm⁻¹ (S=O asymmetric stretch) and 1360 cm⁻¹ (S=O symmetric stretch).
-
¹H NMR (CDCl₃) : δ 7.4–7.6 (m, 4H, aromatic), 3.2–3.5 (m, 4H, piperidine CH₂), 1.5–1.7 (m, 6H, piperidine CH₂).
Alternative Synthesis via Piperidine Carboxylate Intermediate
For enhanced regioselectivity, ethyl piperidin-4-carboxylate serves as a precursor, enabling sulfonylation at the nitrogen before decarboxylation.
Stepwise Procedure
-
Sulfonylation : Ethyl piperidin-4-carboxylate reacts with 3-chlorobenzenesulfonyl chloride in water/Na₂CO₃ (3 hours, room temperature).
-
Carbohydrazide Formation : The ester is converted to carbohydrazide using hydrazine hydrate in methanol.
-
Decarboxylation : Acidic hydrolysis removes the carboxyl group, yielding this compound.
Optimization Insights :
-
Hydrazine Hydrate Concentration : 80% hydrazine hydrate achieves complete conversion in 3 hours.
-
Decarboxylation Catalyst : HCl (6M) at reflux for 2 hours ensures efficient removal of the carboxyl group.
Resolution of Racemic Mixtures
If chirality is required, chemical resolution using chiral acids (e.g., D-camphorsulfonic acid) separates enantiomers. For racemic this compound:
-
Salt Formation : The racemate is treated with D-camphorsulfonic acid in acetonitrile.
-
Crystallization : Selective precipitation of the (S)-enantiomer salt occurs at 50°C.
-
Liberation : The free base is obtained via NaOH treatment.
Yield : 74% enantiomeric excess (adapted from).
Challenges and Mitigation Strategies
Side Reactions
-
Over-Sulfonylation : Piperidine’s secondary amine reduces this risk compared to primary amines.
-
Hydrolysis of Sulfonyl Chloride : Controlled pH (9–10) and low temperature minimize hydrolysis.
Solvent Selection
-
Polar Aprotic Solvents : DMF or acetonitrile improve solubility but complicate purification.
-
Water-DCM Biphasic Systems : Facilitate easy isolation and reduce side reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Sulfonylation | Short reaction time | Requires strict pH control | 70–85% |
| Carboxylate Route | High regioselectivity | Multi-step, lower atom economy | 50–65% |
| Resolution | Enantiopure product | Additional purification steps | 60–74% |
Industrial Scalability Considerations
For large-scale production, direct sulfonylation in water is preferred due to:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group acts as a strong electron-withdrawing group, facilitating nucleophilic substitution at adjacent positions. For example:
-
Displacement by amines : Reaction with ethyl piperidin-4-carboxylate in aqueous Na₂CO₃ yields N-sulfonated piperidine derivatives (pH 9–10, 3 hours, 79% yield) .
-
Alkylation : Treatment with alkyl halides (e.g., 1-bromo-3-chloropropane) under basic conditions (K₂CO₃ or NaH) forms alkylated products via SN2 mechanisms .
Table 1: Nucleophilic Substitution Conditions
| Nucleophile | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine derivative | Na₂CO₃, H₂O, 3 hours | N-sulfonated piperidine | 79% | |
| 1-Bromo-3-chloropropane | NaH, THF, 4 hours | 5-Chloro-2-(4-chlorophenyl)pentylcyanide | 85% |
Reduction Reactions
The sulfonyl group remains stable under typical reduction conditions, allowing selective modification of other functional groups:
-
Nitrile to amine reduction : Sodium borohydride/CoCl₂ in methanol reduces nitriles to primary amines (-30°C, 1 hour, 79% yield) .
-
Ketone reduction : Borane-THF complex selectively reduces ketones to secondary alcohols without affecting the sulfonyl group.
Cyclization Reactions
Intramolecular cyclization is promoted by alkaline conditions:
-
Piperidine ring formation : 5-Chloro-2-(4-chlorophenyl)pentan-1-amine undergoes cyclization with K₂CO₃ in acetonitrile (room temperature, 12 hours, 54% yield) .
Equation :
Condensation Reactions
The sulfonyl group directs regioselectivity in heterocycle synthesis:
-
1,3,4-Oxadiazole formation : Reaction with carbon disulfide and hydrazine hydrate produces oxadiazole-thiol derivatives (reflux, 2.5 hours) .
-
Schiff base synthesis : Condensation with aromatic aldehydes yields imine derivatives under acidic conditions .
Table 2: Heterocyclic Derivative Synthesis
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 2.5 hours | Piperidine-4-carbohydrazide | 72% | |
| Carbon disulfide | DMF, LiH, 4–5 hours | 1,3,4-Oxadiazole-thiol derivatives | 68% |
Resolution of Racemates
Chiral resolution enables access to enantiomerically pure forms:
-
D-Camphorsulfonic acid resolution : (RS)-3-(4-chlorophenyl)piperidine forms diastereomeric salts, yielding (S)-enantiomer with >98% ee after NaOH treatment .
Optimized Conditions :
-
Resolution agent: D-camphorsulfonic acid (1:0.6 molar ratio)
-
Solvent: Acetonitrile, 50°C, 12 hours
Stability Under Oxidative Conditions
The sulfonyl group resists oxidation, allowing selective modification of sulfide moieties in related compounds:
-
Sulfoxide formation : H₂O₂ in acetic acid oxidizes sulfide derivatives to sulfoxides (20°C, 2 hours).
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-[(3-Chlorophenyl)sulfonyl]piperidine typically involves the reaction of piperidine with chlorophenylsulfonyl chloride. Various methods have been employed to enhance yield and purity, including solvent-free conditions and microwave-assisted synthesis. The structural characteristics are crucial for understanding its biological activity, as modifications can lead to variations in pharmacological effects.
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
- Antibacterial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties. For instance, a study demonstrated that certain derivatives inhibited bacterial strains such as Escherichia coli and Staphylococcus aureus effectively, with minimum inhibitory concentration (MIC) values indicating strong activity compared to standard antibiotics .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit lipoxygenase activity, which is pivotal in inflammatory processes. Specific derivatives showed inhibition rates comparable to established anti-inflammatory drugs .
- Anticancer Potential : Some studies have reported the anticancer properties of compounds based on the piperidine scaffold. The sulfonamide functionality is believed to enhance the cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. This is particularly relevant in treating conditions like Alzheimer's disease and urinary tract infections .
Therapeutic Applications
The therapeutic applications of this compound extend into several medical fields:
- Neurological Disorders : Due to its AChE inhibitory activity, it shows promise in the treatment of Alzheimer's disease. Compounds derived from this structure have demonstrated effective inhibition of cholinesterase enzymes, which are critical in managing cognitive decline associated with neurodegeneration .
- Infectious Diseases : The antibacterial properties make it a candidate for developing new antibiotics, especially against resistant strains of bacteria. Its efficacy against E. coli and S. aureus highlights its potential use in treating infections where traditional antibiotics fail .
- Cancer Therapy : The anticancer activity suggests that this compound could be developed into a chemotherapeutic agent, particularly for cancers sensitive to sulfonamide derivatives .
Case Studies and Research Findings
Several studies provide insights into the applications of this compound:
| Study | Findings | Application |
|---|---|---|
| Li et al., 2014 | Demonstrated antibacterial activity against S. typhi and E. coli | Antibiotic development |
| Omar et al., 1996 | Reported anti-inflammatory effects through lipoxygenase inhibition | Anti-inflammatory drug design |
| Kumar et al., 2009 | Showed anticancer effects with low IC50 values against various cancer cell lines | Cancer therapeutics |
| Nithiya et al., 2011 | Evaluated AChE inhibition potential | Alzheimer's disease treatment |
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Positional Isomerism: 3-Cl vs. 4-Chlorophenyl
The positional isomer 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride (CAS 101768-64-3) exhibits distinct electronic and steric effects compared to the 3-Cl analogue. 283.75) . However, the 3-Cl configuration may offer better steric complementarity in enzyme binding pockets, as seen in USP5 inhibitors where meta-substituted aryl groups enhance target engagement .
Functional Group Variations: Sulfonyl vs. Sulfanyl
~1.5 for sulfonyl analogues). This modification is advantageous in CNS-targeting drugs where blood-brain barrier penetration is critical .
Extended Moieties: Benzoyl-Glycine Derivatives
Adding a benzoyl-glycine group to the sulfonylpiperidine core (e.g., compound 37 in ) improves aqueous solubility (due to carboxylate formation) and introduces hydrogen-bonding motifs. This derivative achieved a 65% synthetic yield and demonstrated nanomolar-level inhibition of USP5, highlighting the role of auxiliary groups in enhancing bioactivity .
Biological Activity
4-[(3-Chlorophenyl)sulfonyl]piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound this compound features a piperidine ring substituted with a chlorophenylsulfonyl group. The synthesis typically involves the reaction of piperidine derivatives with chlorophenylsulfonyl chloride under basic conditions. Characterization of the synthesized compounds is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structures.
Antibacterial Properties
Research has demonstrated that this compound exhibits moderate to strong antibacterial activity against several strains of bacteria. In particular, it has shown efficacy against:
- Salmonella typhi
- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
The compound's antibacterial activity can be attributed to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .
Enzyme Inhibition
One of the notable biological activities of this compound is its role as an enzyme inhibitor :
- Acetylcholinesterase (AChE) Inhibition : The compound has been evaluated for its ability to inhibit AChE, an important target in the treatment of Alzheimer's disease. Studies have reported IC50 values indicating strong inhibitory effects, suggesting potential use in neurodegenerative disease management .
- Urease Inhibition : Urease is another target for the compound, with studies indicating that it exhibits strong inhibitory activity. This property could be beneficial in treating conditions related to urease-producing bacteria .
In Silico Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies provide insights into how the compound binds to enzymes and receptors, further elucidating its mechanism of action .
Pharmacological Applications
The pharmacological profile of this compound suggests potential applications in:
- Antimicrobial therapy : Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic development.
- Neuropharmacology : As an AChE inhibitor, it may contribute to cognitive enhancement or neuroprotection in Alzheimer's disease.
- Metabolic disorders : There is preliminary evidence suggesting that compounds with similar structures can influence glucose metabolism, indicating potential applications in diabetes management .
Data Tables
| Activity Type | Target Organism/Enzyme | Observed Effect | IC50 Value |
|---|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to strong | Not specified |
| Antibacterial | Bacillus subtilis | Moderate to strong | Not specified |
| Acetylcholinesterase Inhibitor | Human AChE | Strong inhibition | IC50 = 2.14 ± 0.003 µM |
| Urease Inhibitor | Urease from Bacillus spp. | Strong inhibition | Not specified |
Q & A
Q. What are the standard synthetic routes for 4-[(3-Chlorophenyl)sulfonyl]piperidine?
The compound is typically synthesized via nucleophilic substitution between 4-(3-chlorophenyl)piperidine and 3-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine or NaOH). The reaction is conducted in anhydrous dichloromethane or DMF at 0–25°C, followed by purification via recrystallization or column chromatography . For hydrochloride salts, post-synthesis treatment with HCl in methanol or ethanol is used .
Q. How can researchers confirm the structural integrity of this compound?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to verify sulfonyl group integration and piperidine ring conformation (e.g., δ 3.79 ppm for piperidine protons adjacent to the sulfonyl group) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 296.2133) .
- HPLC : Purity analysis using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What physicochemical properties are critical for experimental design involving this compound?
Key properties include:
- LogP : Predicted ~2.5 (indicating moderate lipophilicity), relevant for membrane permeability in biological assays .
- Solubility : Limited aqueous solubility (~0.1 mg/mL in water); use polar aprotic solvents (e.g., DMSO) for stock solutions .
- Stability : Hydrolytically stable under acidic conditions but sensitive to strong bases, which may cleave the sulfonyl group .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonylation of the piperidine core?
Yield optimization strategies include:
- Solvent selection : Anhydrous DMF improves sulfonyl chloride reactivity compared to dichloromethane .
- Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the piperidine nitrogen .
- Temperature control : Slow addition of sulfonyl chloride at 0°C minimizes side reactions (e.g., sulfonate ester formation) .
Q. How should researchers address contradictions in reported bioactivity data across studies?
Discrepancies in bioactivity (e.g., enzyme inhibition potency) may arise from:
- Assay conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter sulfonyl group reactivity .
- Compound purity : Trace impurities (e.g., unreacted piperidine) may skew IC values; validate purity via HPLC before assays .
- Target specificity : Off-target effects (e.g., CYP450 inhibition) should be ruled out using counter-screening panels .
Q. What computational approaches are suitable for modeling interactions between this compound and protein targets?
- Molecular docking : Use software like AutoDock Vina to predict binding poses in USP5 or kinase active sites, focusing on sulfonyl-pi interactions and halogen bonding with the 3-chlorophenyl group .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational flexibility of the piperidine ring .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
SAR strategies include:
- Piperidine substitution : Introducing methyl groups at the 3-position increases steric hindrance, reducing off-target binding to adrenergic receptors .
- Sulfonyl modifications : Replacing the 3-chlorophenyl group with electron-deficient aromatics (e.g., 3-CF) improves target affinity by ~10-fold in USP5 inhibitors .
- Bioisosteres : Substituting the sulfonyl group with phosphonate or carbonyl moieties to modulate polarity and metabolic stability .
Q. What methodologies mitigate solubility challenges in in vitro assays?
- Co-solvents : Use <1% DMSO in aqueous buffers to maintain compound solubility without inducing cytotoxicity .
- Salt formation : Prepare hydrochloride salts (e.g., this compound HCl) to enhance water solubility for pharmacokinetic studies .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability in cell-based assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
